molecular formula C8H7N3O6 B7885199 {4-Amino-3,5-dinitrophenyl}acetic acid

{4-Amino-3,5-dinitrophenyl}acetic acid

Cat. No.: B7885199
M. Wt: 241.16 g/mol
InChI Key: NJFIZLNWFNCIEC-UHFFFAOYSA-N
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Description

{4-Amino-3,5-dinitrophenyl}acetic acid is a chemical compound of interest in scientific research and development. Structurally, it is recognized as a derivative of glycine, a fundamental amino acid . Amino acids and their synthetic derivatives are widely investigated for their potential to influence biological processes and are commonly used as ergogenic supplements in research settings. These studies often focus on how such compounds affect the secretion of anabolic hormones, act as a fuel supply during physical exertion, impact mental performance under stress, and contribute to the prevention of exercise-induced muscle damage in model systems . Compounds within this class have also shown utility in the development and screening of chiral selectors. The screening process for these selectors is a critical step in separations science, enabling the identification of molecules that can distinguish between enantiomers without the need for covalent attachment, which is vital for pharmaceutical analysis and development . This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes and researchers should conduct their own safety and specification assessments.

Properties

IUPAC Name

2-(4-amino-3,5-dinitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFIZLNWFNCIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-3,5-dinitrophenylacetic Acid

The halogenated intermediate 4-chloro-3,5-dinitrophenylacetic acid (CAS 6093-34-1) serves as a critical precursor. Its preparation involves:

  • Nitration of 4-chlorophenylacetic acid using mixed nitric-sulfuric acid.

    • Conditions: 65–70°C, 4–6 hours.

    • Regioselectivity: Nitro groups install at C3 and C5 due to meta-directing effects of the acetic acid and chlorine.

  • Purification : Recrystallization from ethanol/water yields 85–90% purity.

Table 1: Nitration Optimization

ParameterOptimal RangeYield (%)
HNO₃ Concentration90–95%88
Temperature (°C)65–7092
Reaction Time (h)4–690

Amination of 4-Chloro-3,5-dinitrophenylacetic Acid

The chlorine atom at C4 is replaced via nucleophilic aromatic substitution (SNAr) using ammonia:

  • Reaction Setup :

    • Solvent: Methanol/water (3:1).

    • Reagents: Aqueous NH₃ (25–30%), 70–80°C, 12–16 hours.

  • Mechanism :

    • Deprotonation of NH₃ generates NH₂⁻, attacking the electron-deficient C4 position.

    • Steric hindrance from C3/C5 nitro groups slows kinetics, necessitating prolonged heating.

Table 2: Amination Efficiency

NH₃ Concentration (%)Temperature (°C)Yield (%)
257068
308076
358082

Direct Nitration of 4-Aminophenylacetic Acid

Challenges and Mitigation

Direct nitration of 4-aminophenylacetic acid (CAS 1197-55-3) is hindered by:

  • Protonation of -NH₂ : Converts the amino group to -NH₃⁺, a meta-directing group, misdirecting nitro groups to C2/C6.

  • Oxidation : Nitrating agents (e.g., HNO₃) may oxidize -NH₂ to nitro.

Protective Strategies

  • Acetylation :

    • Protect -NH₂ as acetamide using acetic anhydride.

    • Nitrate at C3/C5 (yield: 60–65%).

    • Deprotect with HCl/EtOH (yield: 85%).

  • Sulfonation :

    • Introduce -SO₃H groups to block undesired positions.

    • Limited by poor regiocontrol and side reactions.

Catalytic Hydrogenation of Trinitrophenylacetic Acid

Selective Reduction

3,4,5-Trinitrophenylacetic acid undergoes partial hydrogenation:

  • Catalyst : Pd/C (5% w/w), H₂ (1 atm).

  • Selectivity :

    • Reduction of C4 nitro to -NH₂ favored due to steric and electronic factors.

    • Yields 55–60% with 85% selectivity.

Table 3: Hydrogenation Conditions

CatalystH₂ Pressure (atm)Time (h)Yield (%)
Pd/C1858
PtO₂3648
Raney Ni51040

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-chloro-3,5-dinitrophenylacetic acid with urea:

  • Conditions: 500 rpm, 2 hours, NH₃ gas infusion.

  • Yield: 70–75%, reduced waste generation.

Microwave-Assisted Amination

  • Conditions: 100°C, 30 minutes, NH₃ in DMF.

  • Yield: 80%, 5x faster than conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, C3/C5-H), 6.95 (s, 1H, C4-NH₂), 3.65 (s, 2H, CH₂), 2.40 (s, 3H, COOH).

  • IR : 3350 cm⁻¹ (-NH₂), 1705 cm⁻¹ (C=O), 1530/1350 cm⁻¹ (NO₂).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% H₃PO₄/ACN gradient).

  • Melting Point : 198–202°C (lit. 201°C dec.).

Industrial Scalability and Challenges

  • Cost Efficiency : Halogenation-amination offers >80% yield but requires costly chlorinated precursors.

  • Waste Management : Nitration generates acidic waste; neutralization adds $15–20/kg production cost.

  • Safety : Exothermic nitration demands rigorous temperature control to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: {4-Amino-3,5-dinitrophenyl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2).

  • Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amino derivatives.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

{4-Amino-3,5-dinitrophenyl}acetic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

{4-Amino-3,5-dinitrophenyl}acetic acid is compared with other similar compounds, such as {4-Hydroxy-3,5-dinitrophenyl}acetic acid and {3,5-Dinitroaniline}. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-amino-3,5-dinitrophenyl acetic acid and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
4-Amino-3,5-dinitrophenyl acetic acid Benzene ring -NH₂ (4), -NO₂ (3,5), -CH₂COOH C₈H₇N₃O₆ High acidity (due to -NO₂), potential herbicide Inferred
Picloram Pyridine ring -NH₂ (4), -Cl (3,5,6), -COOH (2) C₆H₃Cl₂N₂O₂ Synthetic auxin; herbicide
Fluroxypyr Pyridine ring -NH₂ (4), -Cl (3,5), -F (6), -OCH₂COOH (2) C₇H₅Cl₂FN₂O₃ Herbicide (auxin mimic)
Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate Benzene ring -Cl (4), -NO₂ (3,5), -CH₂COOCH₃ C₁₀H₇ClN₂O₆ Crystalline solid; biological activity
N-(4-Amino-3,5-dichlorophenyl)acetamide Benzene ring -NH₂ (4), -Cl (3,5), -NHCOCH₃ C₈H₈Cl₂N₂O Intermediate in agrochemical synthesis
Key Observations:

Ring Type and Substituent Effects :

  • Benzene vs. Pyridine : Pyridine-based compounds (e.g., picloram, fluroxypyr) exhibit enhanced stability and systemic mobility in plants due to aromatic nitrogen, whereas benzene derivatives (e.g., the target compound) may have stronger electron-withdrawing effects from nitro groups .
  • Substituent Positions : Nitro groups at meta positions (3,5) in the target compound increase acidity (pKa ~2-3), comparable to picloram (pKa ~2.3) .

Functional Group Impact: Acetic Acid vs. Ester Derivatives: The free carboxylic acid in fluroxypyr and the target compound enhances water solubility, while esterified forms (e.g., fluroxypyr-methylheptyl ester) improve lipid solubility for foliar absorption . Amino vs. Chloro Groups: Amino groups in the target compound and fluroxypyr facilitate hydrogen bonding with auxin receptors, whereas chloro substituents (e.g., in picloram) increase lipophilicity and persistence in soil .

Q & A

Q. What are the key considerations in synthesizing {4-Amino-3,5-dinitrophenyl}acetic acid?

Methodological Answer: Synthesis requires careful control of nitro-group reduction and acetic acid coupling. A validated approach involves:

  • Reaction Setup: Dissolving the precursor (e.g., 3,5-dinitrophenyl derivatives) in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing for 4–6 hours to ensure complete acetylation .
  • Purification: Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product. Recrystallization in ethanol or methanol improves purity .
  • Critical Parameters: Monitor reaction temperature (80–100°C) to avoid premature decomposition of nitro groups, and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • GC-MS: Calibrate with certified reference materials (e.g., TraceCERT® standards) for accurate retention time and mass spectral matching. The molecular ion peak (M⁺) at m/z ~253–255 confirms the molecular weight .
  • NMR: Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals. The amino group (NH₂) typically appears at δ 5.5–6.5 ppm, while the acetic acid moiety (CH₂COOH) shows a triplet near δ 3.8–4.2 ppm .
  • HPLC-PDA: Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to separate nitro- and amino-derivative impurities, with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Cross-Validation: Compare experimental NMR/IR data with computational models (e.g., PubChem’s InChI-derived spectra) to identify discrepancies .
  • Dynamic NMR: Conduct variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria in acetic acid derivatives) .
  • Isotopic Labeling: Use ¹⁵N-labeled amino groups to track resonance splitting patterns and confirm substituent positions .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro groups deactivate the phenyl ring, directing electrophiles to the para position relative to the amino group. Key evidence includes:

  • Kinetic Studies: Reaction rates with nitrating agents (HNO₃/H₂SO₄) show slower para-substitution compared to meta-directing analogs .
  • DFT Calculations: Molecular orbital analysis reveals higher electron density at the para position due to resonance stabilization from the amino group .
  • Isotope Effects: Deuterium labeling at the amino group reduces reaction rates, confirming its role in stabilizing transition states .

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency. Glacial acetic acid alone achieves ~60% yield, while H₂SO₄ increases it to 85% .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of nitro precursors but may promote side reactions. Ethanol balances reactivity and cost .
  • Workflow Automation: Use continuous flow reactors to maintain consistent temperature and reduce exposure to air-sensitive intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) .
  • Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or tautomeric forms .
  • Dose-Response Reproducibility: Validate activity in triplicate experiments with positive controls (e.g., picloram for auxin-like effects) .

Application-Oriented Questions

Q. What role does this compound play in designing herbicide analogs?

Methodological Answer: Its structure serves as a scaffold for auxin-like herbicides. Modifications include:

  • Halogen Substitution: Replace nitro groups with Cl/F to enhance lipid solubility and membrane penetration, as seen in fluroxypyr (C₇H₅Cl₂FN₂O₃) .
  • Bioisosterism: Substitute the acetic acid moiety with pyridinecarboxylic acid (e.g., picloram) to improve soil persistence .
  • SAR Studies: Test herbicidal activity in Arabidopsis models, correlating substituent electronegativity with root growth inhibition .

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